

Spectroscopic Characterization of 6-Amino-1-hexanol: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-1-hexanol

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This guide provides an in-depth analysis of the spectroscopic data for **6-Amino-1-hexanol**, a bifunctional molecule with applications in materials science and pharmaceutical development. The following sections detail its nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for **6-Amino-1-hexanol** is summarized in the following tables, providing a quantitative overview of its structural features.

¹H NMR Data

The ¹H NMR spectrum of **6-Amino-1-hexanol** exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and hydroxyl groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.64	Triplet	2H	-CH ₂ -OH
~2.68	Triplet	2H	-CH ₂ -NH ₂
~1.57	Quintet	2H	-CH ₂ -CH ₂ OH
~1.42	Quintet	2H	-CH ₂ -CH ₂ NH ₂
~1.34	Multiplet	4H	-CH ₂ -CH ₂ -CH ₂ -CH ₂ -
(variable)	Broad Singlet	3H	-OH, -NH ₂

Note: The chemical shifts of the -OH and -NH₂ protons are variable and depend on the solvent and concentration. Data sourced from ChemicalBook and SpectraBase.[\[1\]](#)[\[2\]](#)

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of **6-Amino-1-hexanol**.

Chemical Shift (δ) ppm	Assignment
~62.9	-CH ₂ -OH
~42.3	-CH ₂ -NH ₂
~32.8	-CH ₂ -CH ₂ OH
~32.7	-CH ₂ -CH ₂ NH ₂
~26.7	-CH ₂ -
~25.6	-CH ₂ -

Note: Data sourced from ChemicalBook and SpectraBase.[\[3\]](#)[\[4\]](#)

FTIR Data

The FTIR spectrum reveals the presence of key functional groups in **6-Amino-1-hexanol**.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3350 - 3200	Strong, Broad	O-H and N-H stretching
2930 - 2850	Strong	C-H stretching (aliphatic)
1590	Medium	N-H bending (scissoring)
1465	Medium	C-H bending (scissoring)
1060	Strong	C-O stretching (primary alcohol)

Note: Data sourced from ChemicalBook and PubChem.[5][6]

Mass Spectrometry Data

Mass spectrometry data confirms the molecular weight of **6-Amino-1-hexanol** and provides information about its fragmentation pattern. The molecular weight of **6-Amino-1-hexanol** (C₆H₁₅NO) is 117.19 g/mol [6][7].

m/z	Relative Intensity	Assignment
117	Moderate	[M] ⁺ (Molecular Ion)
100	Moderate	[M - NH ₃] ⁺
87	Low	[M - CH ₂ OH] ⁺
70	High	[M - H ₂ O - C ₂ H ₅] ⁺
56	High	[C ₄ H ₈] ⁺
44	Moderate	[C ₂ H ₆ N] ⁺
30	Very High	[CH ₄ N] ⁺ (Base Peak)

Note: Fragmentation pattern is predicted based on typical fragmentation of amino alcohols and data from SpectraBase and NIST.[8][9]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **6-Amino-1-hexanol**.

NMR Spectroscopy

2.1.1. Sample Preparation

- Weigh approximately 10-20 mg of **6-Amino-1-hexanol** for ^1H NMR and 50-100 mg for ^{13}C NMR[10].
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a clean, dry vial[10].
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
- If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

2.1.2. Data Acquisition

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse program.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse program to simplify the spectrum to singlets for each carbon[11]. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio[12].

FTIR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely[13].

- Place a small drop of liquid **6-Amino-1-hexanol** directly onto the center of the ATR crystal[14].

2.2.2. Data Acquisition

- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, water vapor) [15].
- Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹[15].
- Average multiple scans to improve the signal-to-noise ratio[15].
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)

2.3.1. Sample Introduction

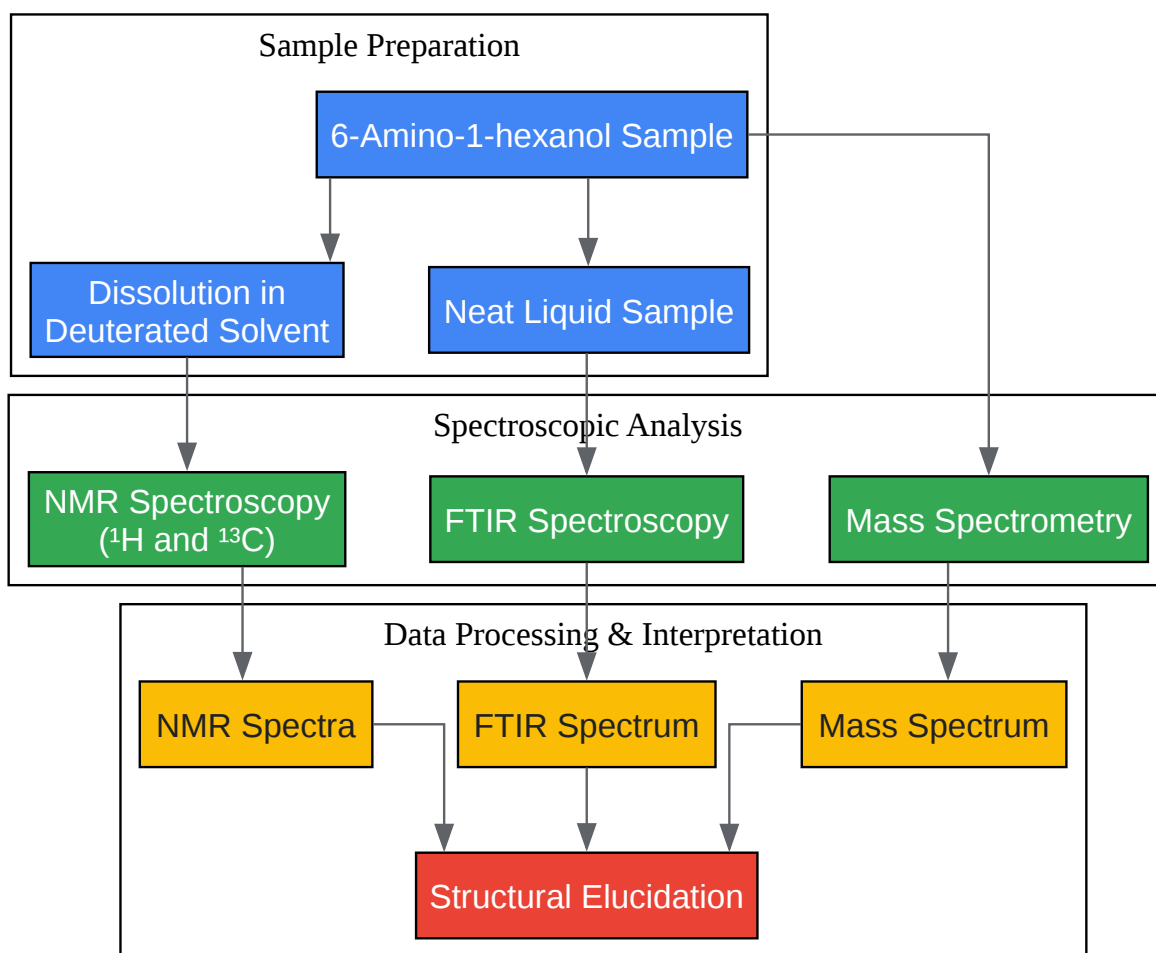
- For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of **6-Amino-1-hexanol** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Inject the solution into the GC, where the compound will be vaporized and separated from the solvent.
- The separated compound then enters the mass spectrometer.

2.3.2. Data Acquisition

- The sample is ionized in the ion source, typically using a 70 eV electron beam for EI.
- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- A detector records the abundance of each ion, generating the mass spectrum.
- The instrument should be calibrated with a known standard to ensure mass accuracy[16].

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-Amino-1-hexanol**.



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Caption: Workflow for Spectroscopic Analysis.

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